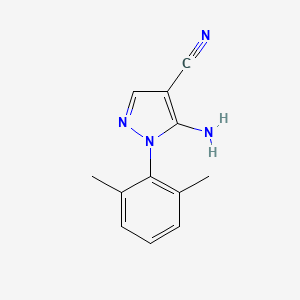

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(2,6-dimethylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-4-3-5-9(2)11(8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVIDOYHNCLVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of amidrazones with activated nitriles. One common method includes the reaction of N-arylbenzamidrazones with ethyl 2-cyano-3-ethoxybut-2-enoate in ethanol, catalyzed by triethylamine. This reaction proceeds through a regioselective pathway to yield the desired this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the carbonitrile group.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Biological Activities

Research has indicated that 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile exhibits various biological activities:

Anticancer Activity

Several studies have demonstrated that this compound possesses anticancer properties. For instance:

- Mechanism of Action : It is believed to inhibit specific enzymes involved in cancer cell proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against certain cancer cell lines, showing promising results in inhibiting tumor growth.

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent:

- Research Findings : In vitro studies have indicated that it can reduce inflammation markers in cell cultures.

- Application : This property could be beneficial in developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

This compound has been tested for antimicrobial activity against various pathogens:

- Results : Studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable candidate in medicinal chemistry:

Drug Development

The compound's ability to modulate biological pathways positions it as a candidate for drug development targeting:

- Cancer therapies

- Anti-inflammatory drugs

- Antimicrobial agents

Agrochemicals

In agriculture, compounds similar to this compound are being explored for their potential use as herbicides or fungicides due to their biological activity against pests and pathogens.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbonitrile Derivatives

Substituent Effects on Physical and Chemical Properties

The substituents on the pyrazole ring significantly alter physical properties and reactivity. Below is a comparative analysis of key analogs:

Key Observations:

- Steric and Electronic Effects: The 2,6-dimethylphenyl group in the target compound imposes greater steric hindrance compared to 4-methylphenyl (e.g., in ) or 2-chlorophenyl (e.g., in ). This may reduce reactivity in nucleophilic substitutions but enhance stability.

- Synthesis Yields: Compound 3s (80% yield) demonstrates efficient synthesis using Fe₃O₄@Ti-MOF catalysts, suggesting that substituent choice (e.g., methoxy groups) and reaction conditions influence yields .

- Crystal Packing: The 2-chloroethyl analog forms hydrogen bonds involving the amino group, leading to specific molecular arrangements . In contrast, the 2,6-dimethylphenyl group likely disrupts hydrogen bonding, favoring van der Waals interactions instead.

Biological Activity

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 792952-99-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative exhibits potential as an anti-inflammatory, anticancer, and antimicrobial agent. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 212.25 g/mol. Its structure includes a pyrazole ring substituted with an amino group and a carbonitrile group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄ |

| Molecular Weight | 212.25 g/mol |

| CAS Number | 792952-99-9 |

| Chemical Structure | Structure |

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. A study evaluated various pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The findings suggested that certain derivatives enhanced the cytotoxic effects of doxorubicin, indicating potential for combination therapy in resistant cancer types .

Key Findings:

- Cell Lines Tested: MCF-7 and MDA-MB-231.

- Methodology: Combination Index method to assess synergistic effects.

- Results: Enhanced cytotoxicity when combined with doxorubicin.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. Pyrazole derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. In particular, certain derivatives demonstrated a high selectivity index for COX-2 over COX-1, suggesting reduced gastrointestinal side effects compared to traditional NSAIDs .

Key Findings:

- Selectivity: High selectivity for COX-2.

- Safety Profile: Minimal degenerative changes in histopathological studies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A series of pyrazole derivatives were synthesized and tested against various bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Key Findings:

- Bacterial Strains Tested: Various strains including resistant types.

- Activity Level: Significant antibacterial activity observed.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance efficacy and selectivity for target enzymes or receptors.

Notable SAR Insights:

- Amino Group Positioning: The presence of an amino group at position 5 enhances anticancer activity.

- Substituents on Aromatic Ring: Methyl substitutions at positions 2 and 6 on the phenyl ring improve anti-inflammatory properties.

Case Study 1: Breast Cancer Treatment

A recent study explored the efficacy of this compound in breast cancer treatment. The compound was tested in vitro alongside doxorubicin in resistant cell lines. The results demonstrated that the combination therapy significantly improved cell death rates compared to doxorubicin alone .

Case Study 2: Inflammation Models

In another study focusing on inflammation, researchers utilized carrageenan-induced paw edema models to evaluate the anti-inflammatory effects of this compound. The results indicated that it effectively reduced edema compared to control groups, supporting its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 5-amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile?

The compound is typically synthesized via cyclocondensation of substituted aniline derivatives with cyanoacetate intermediates. For example, analogous pyrazole-4-carbonitriles are prepared by reacting substituted anilines (e.g., 2,4-dichloroaniline) with ethyl cyanoacetate and formaldehyde under controlled conditions, followed by diazotization, hydrogenation, and condensation steps . For the 2,6-dimethylphenyl variant, similar protocols apply, with adjustments to substituent compatibility (e.g., avoiding steric hindrance from methyl groups). Key intermediates are purified via column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) .

Q. How is structural characterization performed for this compound?

- X-ray crystallography : Determines molecular conformation and intermolecular interactions (e.g., dihedral angles between aromatic rings, hydrogen bonding). For example, in related pyrazole carbonitriles, XRD reveals dihedral angles of ~74° between phenyl rings and intramolecular N–H⋯O bonds .

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) identify substituent environments. Peaks at δ ~8.55 ppm (pyrazole C–H) and δ ~112–149 ppm (aromatic carbons) are characteristic .

- Mass spectrometry : High-resolution EI-MS confirms molecular weight (e.g., [M⁺] at m/z 134.0337 for a pyrazole-4-carbonitrile analog) .

Q. What purification strategies are effective for pyrazole-4-carbonitriles?

- Flash chromatography : Silica gel with gradient elution (e.g., cyclohexane:ethyl acetate 0–35%) removes by-products .

- Recrystallization : Ethanol/acetone (1:1) mixtures yield high-purity crystals suitable for XRD .

- Dry-loading on Celite : Minimizes decomposition during solvent evaporation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents (e.g., 2,6-dimethylphenyl)?

- Temperature control : Heating at 343 K for 4.5 hours improves cyclization efficiency .

- Catalyst selection : Trifluoroacetic acid (TFA) aids in azide coupling reactions, achieving 85% yield in triazole-pyrazole hybrids .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates .

Q. Table 1. Representative Spectral Data for Pyrazole-4-carbonitriles

| Technique | Observations (Example Compound) | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.55 (s, pyrazole C–H), δ 13.66 (s, NH) | |

| ¹³C NMR (DMSO-d₆) | δ 112.3 (C≡N), δ 149.3 (aromatic C) | |

| HRMS (EI) | [M⁺] m/z 134.0337 (C₄H₂N₆) | |

| IR (ATR) | 2242 cm⁻¹ (C≡N), 2138 cm⁻¹ (N₃) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield | Reference |

|---|---|---|---|

| Temperature | 343 K (4.5 hours) | 73.95% | |

| Solvent | DMSO | 85% | |

| Catalyst | TFA (10 equiv) | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.